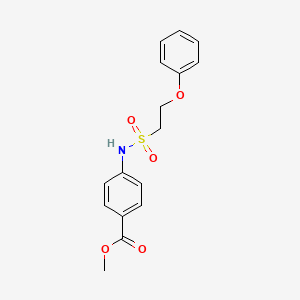

![molecular formula C18H16N2O4 B6495706 methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate CAS No. 1351595-19-1](/img/structure/B6495706.png)

methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate” is a compound that belongs to the class of organic compounds known as 1,2,3,4-tetrahydroisoquinolines . These compounds are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has garnered a lot of attention in the scientific community due to their biological potential . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C afforded THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate, focusing on six unique fields:

Anticancer Research

Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. The compound’s structure allows it to interact with specific cellular targets, leading to apoptosis (programmed cell death) in cancer cells. This makes it a promising candidate for developing new anticancer therapies .

Neuroprotective Agents

The tetrahydroisoquinoline (THIQ) scaffold in this compound is known for its neuroprotective properties. Research has indicated that derivatives of THIQ can protect neurons from oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This compound could be explored further for its potential to mitigate neurodegenerative conditions.

Antimicrobial Activity

Compounds containing the THIQ moiety have demonstrated significant antimicrobial properties. Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate could be investigated for its ability to combat bacterial and fungal infections, providing a new avenue for developing antibiotics, especially in the face of rising antibiotic resistance .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound is another area of interest. The benzoate group, combined with the THIQ structure, may help reduce inflammation by inhibiting key enzymes and pathways involved in the inflammatory response. This could lead to new treatments for chronic inflammatory diseases such as rheumatoid arthritis .

Cardiovascular Research

Research into the cardiovascular effects of THIQ derivatives has shown promising results. These compounds can influence cardiovascular health by modulating blood pressure and heart rate. Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate could be studied for its potential benefits in treating hypertension and other cardiovascular conditions .

Antioxidant Properties

The antioxidant properties of this compound are significant due to its ability to neutralize free radicals. This can help protect cells from oxidative damage, which is a contributing factor in many chronic diseases, including cancer and cardiovascular diseases. Further research could explore its efficacy as a natural antioxidant supplement .

Enzyme Inhibition Studies

This compound can be used in enzyme inhibition studies to understand its interaction with various enzymes. Such studies are crucial for drug development as they help identify potential therapeutic targets and mechanisms of action. The unique structure of methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate makes it a valuable tool in this research area .

Pharmacokinetic and Pharmacodynamic Studies

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of this compound is essential for its development as a therapeutic agent. These studies help determine the optimal dosage, efficacy, and safety profile, paving the way for clinical trials and potential drug approval .

Wirkmechanismus

Target of Action

Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq-based compounds, in general, are known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . The interaction of these compounds with their targets often results in significant changes in the biological function of the targets, leading to therapeutic effects .

Biochemical Pathways

Given the broad biological activities of thiq-based compounds, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound could have similar effects.

Eigenschaften

IUPAC Name |

methyl 4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-24-18(23)13-4-2-12(3-5-13)16(21)20-14-7-6-11-8-9-19-17(22)15(11)10-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTDPNMJVKBFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

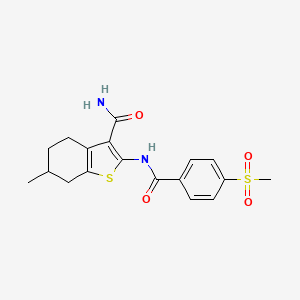

![6-methyl-2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6495625.png)

![2-{2-[(4-chlorophenyl)sulfanyl]acetamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6495646.png)

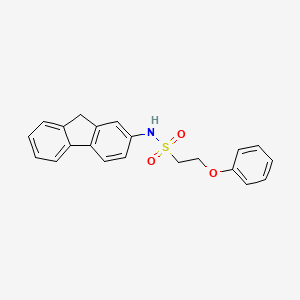

![2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B6495680.png)

![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)

![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)

![ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate](/img/structure/B6495690.png)

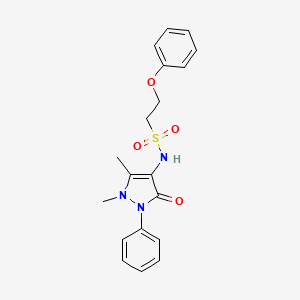

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6495698.png)

![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6495712.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}acetamide](/img/structure/B6495715.png)

![N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6495716.png)